N-[3-(benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide
Description
N-[3-(benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide: is a complex organic compound that features a benzotriazole moiety, a benzoxazole ring, and a carboxamide group
Properties
IUPAC Name |
N-[3-(benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-27-12-9-19-22-16-8-7-14(13-18(16)28-19)20(26)21-10-4-11-25-17-6-3-2-5-15(17)23-24-25/h2-3,5-8,13H,4,9-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOUKEVMNINKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=C(C=C2)C(=O)NCCCN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole and benzoxazole intermediates. The benzotriazole moiety can be synthesized from 1H-benzotriazole, which is known for its excellent leaving group ability and electron-donating or electron-withdrawing properties . The benzoxazole ring can be synthesized through cyclization reactions involving o-aminophenols and carboxylic acids or their derivatives .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-[3-(benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzotriazole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzoxazole ring or the carboxamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzotriazole and benzoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzotriazole moiety can yield benzotriazole N-oxides, while reduction of the benzoxazole ring can produce dihydrobenzoxazole derivatives.
Scientific Research Applications
N-[3-(benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be explored for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of advanced materials, such as polymers, coatings, and sensors.
Mechanism of Action
The mechanism of action of N-[3-(benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The benzoxazole ring can interact with biological macromolecules, such as proteins or nucleic acids, influencing their function and stability .
Comparison with Similar Compounds
- N-(benzotriazol-1-ylmethyl)-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide
- N-(benzotriazol-1-ylpropyl)-2-(2-ethoxyethyl)-1,3-benzoxazole-6-carboxamide
- N-(benzotriazol-1-ylbutyl)-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide
Uniqueness: N-[3-(benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and reactivity. The presence of both benzotriazole and benzoxazole moieties allows for versatile interactions with various chemical and biological systems, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
